L-Idaric Acid Disodium Salt
Description
Historical Perspective on Aldaric Acids in Carbohydrate Chemistry
The study of aldaric acids has a rich history deeply rooted in the development of carbohydrate chemistry. These compounds were first synthesized in the 19th century through the oxidation of aldoses, a class of simple sugars. numberanalytics.com This process, often employing nitric acid, was fundamental in elucidating the structure and reactivity of monosaccharides. numberanalytics.com The term "aldaric acid" itself reflects their origin from aldoses and their acidic character. numberanalytics.com
Historically, the investigation of aldaric acids was crucial for several reasons:
Structural Elucidation: The conversion of aldoses to their corresponding aldaric acids helped chemists to determine the stereochemistry of sugars.
Chemical Synthesis: The synthesis of aldaric acids has been a subject of extensive study, leading to the development of various oxidative methodologies in organic chemistry. numberanalytics.com
Bridging Disciplines: Aldaric acids serve as a conceptual bridge between carbohydrate chemistry and the broader field of organic chemistry, offering insights into the functional group transformations of polyhydroxy compounds. numberanalytics.com
One of the most well-studied aldaric acids, D-glucaric acid, was identified by the U.S. Department of Energy as one of the top 12 platform molecules derivable from biomass, highlighting the continued importance of this class of compounds. polimi.it While much of the historical focus has been on D-isomers due to their prevalence in nature, the study of L-isomers like L-Idaric Acid is gaining traction as our understanding of their unique biological roles expands. mdpi.com
Significance of L-Idaric Acid within the Broader Scope of Saccharide Metabolism
L-Idaric Acid is a significant, albeit less abundant, metabolite in the complex network of saccharide metabolism. wikipedia.org Its importance stems from its position within the metabolic pathways of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides involved in numerous biological processes. nih.govnih.gov
The metabolic significance of L-Idaric Acid is primarily linked to the metabolism of L-Iduronic acid, its precursor. L-Iduronic acid is a key component of GAGs such as dermatan sulfate (B86663) and heparan sulfate. wikipedia.org The conversion of D-glucuronic acid residues to L-iduronic acid residues within the polymer chain is a critical step in the biosynthesis of these GAGs. nih.gov
Metabolic Pathway of L-Idaric Acid Formation:
A proposed metabolic route involves the enzymatic conversion of L-Iduronic acid to L-Idaric acid. google.com This conversion is part of a broader pathway that can start from D-glucose. google.com The steps are as follows:
D-glucose is converted to gluconic acid. google.com
Gluconic acid is then converted to 5-ketogluconate (5-KGA). google.com
5-KGA is enzymatically converted to L-Iduronic acid. google.com
Finally, L-Iduronic acid is converted to L-Idaric acid. google.com
This pathway highlights the integration of L-Idaric acid metabolism with central carbohydrate metabolism. The presence of L-Iduronic acid in GAGs like dermatan sulfate is crucial for their biological functions, which include cell adhesion, regulation of cell growth, and tissue repair. nih.govbioiberica.com The conformational flexibility of L-Iduronic acid residues is thought to be important for the biological activity of these GAGs, including the antithrombotic activity of heparin. caymanchem.comhmdb.ca Consequently, the metabolism of L-Iduronic acid and its conversion to L-Idaric acid are of significant interest in understanding the regulation of GAG function and turnover.
Current Research Landscape and Future Directions for L-Idaric Acid Disodium (B8443419) Salt
The current research landscape for L-Idaric Acid Disodium Salt is expanding, driven by its potential applications in biotechnology and its role in human metabolism. While direct studies on the disodium salt are still emerging, research on the parent acid and its metabolic precursor, L-Iduronic acid, provides a strong foundation for future investigations.
Current Research Focus:
Biotechnological Production: There is growing interest in developing microbial and enzymatic methods for the production of L-Idaric acid and other hexaric acids from renewable biomass sources. mdpi.com This includes the engineering of microorganisms with novel metabolic pathways to synthesize these compounds.
Role in Disease: Abnormal metabolism of GAGs, which are rich in L-Iduronic acid, is associated with several genetic disorders known as mucopolysaccharidoses. nih.gov Research into the metabolic fate of L-Iduronic acid, including its conversion to L-Idaric acid, may provide insights into the pathophysiology of these diseases.
Chemical Synthesis and Applications: L-Idaric acid is considered a useful compound in organic synthesis. chemicalbook.com Its dicarboxylic acid structure makes it a potential building block for the synthesis of polymers and other valuable chemicals.
Future Directions:
Elucidating Biological Functions: A key area for future research is to fully elucidate the specific biological roles of L-Idaric Acid and its disodium salt. This includes understanding its downstream metabolic fate and its potential signaling functions.
Therapeutic Potential: Given the involvement of its precursor, L-Iduronic acid, in various physiological and pathological processes, L-Idaric Acid and its derivatives may have therapeutic potential. For instance, compounds derived from D-idaric acid have been investigated as HIV protease inhibitors. mdpi.com
Biomaterial Development: The dicarboxylic nature of L-Idaric Acid makes it an attractive monomer for the synthesis of bio-based and biodegradable polyesters and polyamides. polimi.it
The continued exploration of this compound holds promise for advancements in our understanding of carbohydrate biochemistry and for the development of new biotechnological and biomedical applications.
Data Tables
Table 1: Physicochemical Properties of L-Idaric Acid
| Property | Value |
| Molecular Formula | C6H10O8 |
| Molecular Weight | 210.14 g/mol nih.gov |
| Appearance | Off-White Solid chemicalbook.com |
| Melting Point | 125-130°C chemicalbook.com |
| Boiling Point (Predicted) | 766.4±60.0 °C chemicalbook.com |
| Density (Predicted) | 1.939±0.06 g/cm3 chemicalbook.com |
| pKa (Predicted) | 2.99±0.35 chemicalbook.com |
| Solubility | DMSO, Methanol, Water chemicalbook.com |
Table 2: Key Enzymes and Reactions in L-Idaric Acid Metabolism
| Reaction | Substrate | Product | Enzyme Class (Putative) | Reference |
| Step 1 | D-glucose | Gluconic acid | Oxidase/Dehydrogenase | google.com |
| Step 2 | Gluconic acid | 5-ketogluconate (5-KGA) | Dehydrogenase | google.com |
| Step 3 | 5-ketogluconate (5-KGA) | L-Iduronic acid | Isomerase/Epimerase | google.com |
| Step 4 | L-Iduronic acid | L-Idaric acid | Dehydrogenase | google.com |
Properties
Molecular Formula |
C₆H₈Na₂O₈ |
|---|---|
Molecular Weight |
254.1 |
Origin of Product |
United States |
Synthetic Methodologies and Biocatalytic Production of L Idaric Acid Disodium Salt
Chemical Synthesis Routes to L-Idaric Acid and its Salts
The chemical synthesis of L-Idaric Acid and its corresponding salts, such as the disodium (B8443419) salt, is primarily achieved through the targeted oxidation of specific carbohydrate precursors. The core challenge lies in controlling the stereochemistry to produce the desired L-enantiomer exclusively.
Oxidation Pathways from Precursor Carbohydrates and Derivatives
L-Idaric acid is an aldaric acid, a class of sugar acids where both the terminal aldehyde and the primary alcohol groups of a sugar have been oxidized to carboxylic acids. wikipedia.orgbartleby.com The most established chemical method for synthesizing aldaric acids is the oxidation of the corresponding aldose sugar with a strong oxidizing agent, typically nitric acid. wikipedia.orgbionity.com In this reaction, the open-chain form of the sugar is what reacts. wikipedia.orgbartleby.com
To synthesize L-Idaric Acid, the precursor carbohydrate would be L-idose. The reaction involves the oxidation of the C1 aldehyde group and the C6 primary alcohol group of L-idose to carboxylic acid functionalities, yielding L-Idaric Acid. The general chemical formula for this type of reaction is HOOC-(CHOH)n-COOH. bartleby.com The resulting dicarboxylic acid can then be neutralized with a base, such as sodium hydroxide, to form the disodium salt.
A similar principle is seen in the synthesis of other aldaric acids. For instance, D-glucose is oxidized to D-glucaric acid, and xylose is oxidized to xylaric acid. wikipedia.orgbionity.com The process for synthesizing D-idose and its derivatives from D-glucose has been demonstrated, involving key steps like periodate (B1199274) cleavage and selective reduction of functional groups, which highlights the multi-step synthetic strategies that can be employed for these rare sugars and their derivatives. nih.gov
Stereoselective Synthesis Strategies for L-Idaric Acid Enantiomers
The stereochemistry of the final aldaric acid is dictated by the stereochemistry of the starting sugar. lookchem.com Therefore, the primary strategy for the stereoselective synthesis of L-Idaric Acid is the use of a stereochemically pure precursor, namely L-idose. Since the chiral centers of the carbohydrate backbone are not altered during the oxidation process, the configuration of the resulting L-Idaric Acid directly mirrors that of the L-idose starting material.
This principle of "chiral pool synthesis," where a readily available chiral molecule is used as a starting material, is a common strategy in organic chemistry to produce enantiomerically pure compounds. lookchem.com This approach avoids the need for complex asymmetric synthesis steps or chiral resolution of a racemic mixture. The use of tartaric acid enantiomers as chiral building blocks in the synthesis of various bioactive molecules serves as a well-documented example of this strategy. nih.gov A patented method for producing L-(+)-tartaric acid, for instance, employs a stereospecific oxidation reaction followed by hydrolysis to ensure the correct enantiomer is formed. google.com
Optimization of Reaction Parameters for Yield and Purity of L-Idaric Acid Disodium Salt
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. While specific studies detailing the optimization for L-Idaric Acid are not extensively published, principles can be drawn from the synthesis of structurally related dicarboxylic acids, such as glucaric acid and adipic acid. google.comxmu.edu.cn Key parameters that typically require optimization include temperature, reaction time, concentration of the oxidizing agent, and catalyst loading and type.
The goal is to maximize the conversion of the starting material while minimizing the formation of byproducts from over-oxidation or side reactions. For example, in the catalytic oxidation of glucose to glucaric acid, catalyst inhibition has been observed, and managing the concentration of intermediates is crucial for high yields. google.com The table below illustrates hypothetical optimization parameters based on typical oxidation reactions of carbohydrates.
| Parameter | Range Studied | Optimal Condition (Hypothetical) | Impact on Yield/Purity |
|---|---|---|---|
| Temperature (°C) | 40 - 80 | 60 | Higher temperatures can increase reaction rate but may lead to degradation and reduced selectivity. |
| Nitric Acid Conc. (M) | 5 - 15 | 10 | Higher concentrations can improve conversion but increase the risk of side reactions and safety hazards. |
| Catalyst Loading (mol%) | 0.1 - 1.0 | 0.5 | Affects reaction rate; optimal loading balances efficiency with cost and potential for catalyst-induced side reactions. |
| Reaction Time (hours) | 4 - 12 | 8 | Sufficient time is needed for complete conversion; excessive time can lead to product degradation. |
Development of Green Chemistry Approaches in L-Idaric Acid Synthesis
Traditional synthesis of aldaric acids using concentrated nitric acid poses significant environmental concerns, primarily the emission of nitrous oxide (N₂O), a potent greenhouse gas. nih.gov Consequently, there is a strong impetus to develop greener synthetic routes. Green chemistry approaches focus on using less hazardous reagents, renewable feedstocks, and catalytic methods to minimize waste. researchgate.net
A key area of development is the replacement of nitric acid with more environmentally benign oxidants. Hydrogen peroxide (H₂O₂) is a promising alternative, as its only byproduct is water. researchgate.net The synthesis of adipic acid, another important dicarboxylic acid, has been successfully demonstrated using hydrogen peroxide in conjunction with recyclable catalysts. researchgate.net
Furthermore, sourcing the carbohydrate precursor from renewable biomass is a cornerstone of green chemistry. nih.gov Developing efficient catalytic systems, such as heterogeneous catalysts that can be easily separated and reused, is also a critical goal. For example, carbon nanotube-supported platinum nanoparticles have been shown to be effective for the selective oxidation of glucose to glucaric acid. xmu.edu.cn These principles are directly applicable to developing a more sustainable synthesis for L-Idaric Acid.
Enzymatic and Chemoenzymatic Bioproduction of this compound
Biocatalytic methods, utilizing either isolated enzymes or whole-cell systems, offer a promising green alternative to traditional chemical synthesis. These methods operate under mild conditions (neutral pH and ambient temperature), exhibit high selectivity, and reduce the generation of hazardous waste. mdpi.com
Identification and Characterization of Enzymes Involved in Aldaric Acid Biosynthesis
The biosynthesis of aldaric acids in microorganisms typically involves a multi-step enzymatic pathway. While a specific pathway for L-Idaric Acid is not yet fully elucidated in the literature, the established pathways for other hexaric acids, such as D-glucaric acid and meso-galactaric acid, provide a clear blueprint. mdpi.com
A key enzyme in these pathways is Uronate Dehydrogenase (UDH) . This enzyme catalyzes the NAD⁺-dependent oxidation of the aldehyde group of a uronic acid (a sugar acid where only the terminal alcohol has been oxidized to a carboxylic acid) to yield the corresponding aldaric acid. mdpi.com For example, UDH from various bacteria can convert D-galacturonic acid into meso-galactaric acid. mdpi.com
To produce L-Idaric Acid enzymatically, a similar two-step pathway could be envisioned:
An enzyme, such as an L-idose dehydrogenase, would oxidize the C1 aldehyde of L-idose to form L-idonic acid (an aldonic acid).
Alternatively, and more commonly for aldaric acid pathways, an enzyme would first oxidize the C6 alcohol of L-idose to form L-iduronic acid.
A uronate dehydrogenase specific for L-iduronic acid would then oxidize its C1 aldehyde group to complete the synthesis of L-Idaric Acid.
The identification and characterization of enzymes with the desired substrate specificity are central to developing such a biocatalytic process. This involves screening microbial genomes for candidate dehydrogenase genes, followed by expression and characterization of the enzyme's activity, stability, and kinetic parameters. mdpi.com
| Characteristic | Description | Relevance to L-Idaric Acid Production |
|---|---|---|
| Enzyme Class | Oxidoreductase (Dehydrogenase) | Catalyzes the key oxidation step from a uronic acid intermediate. |
| Cofactor | NAD⁺/NADH | Requires a nicotinamide (B372718) cofactor, which must be regenerated in a whole-cell system. |
| Typical Source | Bacteria (e.g., Agrobacterium tumefaciens, Pseudomonas syringae) | Microbial sources provide a rich diversity for discovering enzymes with novel substrate specificities. |
| Substrate Specificity | Typically specific for certain uronic acids (e.g., D-glucuronic acid, D-galacturonic acid). mdpi.com | A UDH with high specificity for L-iduronic acid would need to be identified or engineered. |
| Optimal pH | Generally in the neutral to slightly alkaline range (pH 7.5 - 9.0) | Bioprocess would need to be maintained within this pH range for optimal enzyme activity. |
Metabolic Engineering Approaches for Enhanced Microbial Production of Aldaric Acids
Metabolic engineering plays a pivotal role in developing microbial strains capable of producing aldaric acids, such as L-idaric acid, at high titers and yields. While a dedicated metabolic pathway for L-idaric acid is not extensively documented in native organisms, a well-established pathway for its stereoisomer, D-glucaric acid, in engineered Escherichia coli and Saccharomyces cerevisiae serves as a blueprint for potential synthetic routes. This analogous pathway typically originates from glucose and proceeds through the intermediate myo-inositol.
The key enzymatic steps in this proposed pathway involve:
Conversion of glucose-6-phosphate to myo-inositol-1-phosphate, catalyzed by myo-inositol-1-phosphate synthase (INO1) .
Dephosphorylation of myo-inositol-1-phosphate to myo-inositol by a phosphatase.
Oxidation of myo-inositol to D-glucuronic acid by myo-inositol oxygenase (MIOX) .
Oxidation of D-glucuronic acid to D-glucaric acid by uronate dehydrogenase (Udh) .
To engineer a microorganism for L-idaric acid production, a similar pathway could be envisioned starting from a suitable L-sugar precursor. Metabolic engineering strategies to enhance the production of aldaric acids like L-idaric acid focus on several key areas:
Enhancing Precursor Supply: Overexpression of genes encoding enzymes in the upstream pathway can increase the intracellular pool of key precursors. For instance, in the analogous D-glucaric acid pathway, overexpression of INO1 and ITR1 (a myo-inositol transporter) has been shown to significantly boost product titers.
Redirecting Carbon Flux: To maximize the carbon flow towards the desired product, competing metabolic pathways are often downregulated or knocked out. For example, deletion of genes involved in glycolysis, such as ZWF1, can redirect glucose-6-phosphate towards the aldaric acid synthesis pathway.
Cofactor Regeneration: The oxidation steps in aldaric acid synthesis are often dependent on cofactors like NAD⁺. Engineering the host's metabolism to efficiently regenerate these cofactors is crucial for maintaining high reaction rates.
The following table summarizes the impact of various metabolic engineering strategies on the production of D-glucaric acid, which can be considered as a proxy for potential improvements in L-idaric acid production.
| Metabolic Engineering Strategy | Engineered Organism | Key Genes Modified | Fold Increase in Titer (approx.) |
| Fusion of key enzymes | Saccharomyces cerevisiae | MIOX4-Udh fusion | 5.7 |
| Precursor supply enhancement | Saccharomyces cerevisiae | Overexpression of INM1 and ITR1 | 1.7 |
| Downregulation of competing pathway | Saccharomyces cerevisiae | Downregulation of ZWF1 | 1.3 |
| Multi-level pathway optimization | Escherichia coli | Overexpression of pathway genes, deletion of competing pathways | Not specified |
Bioreactor Design and Process Optimization for this compound Production
The successful translation of a metabolically engineered strain from the laboratory to an industrial scale heavily relies on the design of the bioreactor and the optimization of the fermentation process. For the production of this compound, a fed-batch fermentation strategy in a stirred-tank bioreactor is a common approach. This strategy allows for high cell densities and controlled nutrient feeding to maximize product formation.
Several critical parameters must be carefully controlled and optimized during the fermentation process:
pH: The pH of the fermentation broth can significantly affect enzyme activity and cell viability. For aldaric acid production, maintaining a pH around 5.5 to 6.0 is often optimal.
Temperature: The optimal temperature for fermentation is dependent on the host microorganism. For E. coli and S. cerevisiae, temperatures are typically maintained between 30°C and 37°C.
Aeration and Dissolved Oxygen (DO): The MIOX-catalyzed step in the proposed aldaric acid pathway requires molecular oxygen. Therefore, maintaining an adequate supply of dissolved oxygen through controlled aeration and agitation is crucial.
**Feeding
Biochemical Pathways and Enzymatic Transformations Involving L Idaric Acid Disodium Salt
Role as a Metabolite in Non-Human Biological Systems
L-Idaric acid disodium (B8443419) salt is recognized as a metabolite in various organisms, where it is involved in pathways for the degradation of sugars and their derivatives.
The metabolism of aldaric acids, including L-idaric acid, has been a subject of investigation in various microorganisms. These pathways are crucial for the utilization of diverse carbohydrate sources available in their environments. In many bacteria and fungi, aldaric acids are catabolized through a series of enzymatic reactions that ultimately feed into central metabolic pathways.
Research into microbial metabolism aims to understand how microorganisms survive and grow in extreme environments by efficiently generating methane from different carbon sources and converting minerals into the elementary building blocks of life. mpi-bremen.de The study of these metabolic processes often involves cultivating the microorganisms and analyzing the chemical reactions that occur within them. mpi-bremen.de Enzymes involved in these transformations are extracted and purified to study their molecular mechanisms. mpi-bremen.de
While specific pathways for L-idaric acid are not as universally documented as those for D-glucaric acid, the general mechanisms for aldaric acid metabolism provide a framework. Typically, these pathways involve:
Dehydration: An initial step often involves the dehydration of the aldaric acid.
Decarboxylation: Subsequent steps can lead to the removal of one of the carboxyl groups.
Oxidation/Reduction: A series of redox reactions, often catalyzed by dehydrogenases, further breaks down the carbon skeleton.
These microbial pathways are of interest for biotechnological applications, including the production of biofuels and other valuable chemicals from renewable biomass.
In plants, L-idaric acid is linked to the metabolic pathway of L-ascorbic acid (Vitamin C). L-ascorbic acid can be catabolized to L-idonic acid, which is a precursor to L-idaric acid. The proposed pathway involves the oxidation of L-idonic acid.
L-idonate can be an intermediate in the conversion of L-ascorbic acid to tartaric acid in some plants, with its oxidation to 5-keto-D-gluconate preceding a cleavage event. researchgate.net An L-idonate dehydrogenase enzyme has been identified that is specific for the interconversion of L-idonate and 5-keto-D-gluconate. researchgate.netnih.gov
The significance of this pathway and the extent to which L-idaric acid accumulates in different plant species are still areas of active research.
To study the specific enzymatic steps in the metabolism of L-idaric acid, researchers utilize in vitro metabolic reconstitution systems. These systems involve isolating and purifying the enzymes believed to be involved in the pathway and then combining them in a controlled environment with the substrate, L-idaric acid disodium salt.
By monitoring the consumption of the substrate and the formation of products, the function and kinetics of each enzyme can be determined. This approach allows for a detailed understanding of the reaction mechanisms, cofactor requirements, and potential regulatory features of the metabolic pathway.
Mechanistic Studies of Enzymes Acting on or Related to this compound
The enzymatic transformations of L-idaric acid are central to its biochemical role. Mechanistic studies of the enzymes involved provide insight into their substrate specificity, catalytic mechanisms, and kinetics.
Aldarate dehydrogenases are a class of enzymes that catalyze the oxidation of aldaric acids. While the specificity of these enzymes can vary, some have been shown to act on a range of aldaric acids, including L-idaric acid. These enzymes typically utilize NAD(P)+ as a cofactor.
Aldehyde dehydrogenases (ALDHs) are a diverse group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, using either NAD+ or NADP+ as a coenzyme. nih.gov The ALDH superfamily generally exhibits broad substrate specificity. nih.gov
The specificity of these enzymes is determined by the three-dimensional structure of their active site. nih.gov Studies involving site-directed mutagenesis have shown that altering specific amino acid residues within the active site can change the substrate preference of the enzyme. nih.govresearchgate.net For example, the steric bulk of amino acid residues in the active site can influence whether the enzyme preferentially binds to linear or cyclic substrates. nih.gov
Table 1: Examples of Aldehyde Dehydrogenase Specificity
| Enzyme | Organism | Substrate(s) | Coenzyme | Reference |
| AldB | Escherichia coli | Chloroacetaldehyde, Acetaldehyde, Propionaldehyde, Benzaldehyde | NADP+ | nih.gov |
| Ald4p | Saccharomyces cerevisiae | Benzaldehyde, limited range of aliphatic aldehydes | Not specified | nih.gov |
| Ald6p | Saccharomyces cerevisiae | Aliphatic aldehydes only | Not specified | nih.gov |
The study of enzyme kinetics provides quantitative information about the rates of enzyme-catalyzed reactions and how these rates are affected by various factors, including substrate concentration and the presence of inhibitors. For enzymes acting on L-idaric acid, kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined.
Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. fiveable.meyoutube.comnih.gov
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. youtube.comnih.gov This type of inhibition reduces the Vmax but does not change the Km. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km.
Understanding these inhibition mechanisms is crucial for elucidating the regulation of metabolic pathways involving L-idaric acid.
Table 2: Key Concepts in Enzyme Kinetics and Inhibition
| Term | Definition |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. |
| Maximum Velocity (Vmax) | The maximum rate of an enzyme-catalyzed reaction, achieved when the enzyme is saturated with substrate. |
| Competitive Inhibitor | A molecule that binds to the active site of an enzyme and prevents the substrate from binding. |
| Non-competitive Inhibitor | A molecule that binds to an allosteric site on an enzyme, altering its conformation and reducing its activity. |
| Uncompetitive Inhibitor | A molecule that binds only to the enzyme-substrate complex, preventing the formation of product. |
Cofactor Requirements and Regulatory Aspects of Aldaric Acid-Related Enzymes
The enzymatic transformations within pathways involving aldaric acids are critically dependent on the presence of specific cofactors, which act as "helper molecules" in biochemical reactions. These enzymes are also subject to complex regulatory mechanisms that control the metabolic flux in response to cellular needs.
Enzymes involved in the metabolism of L-idaric acid precursors, such as L-idonate dehydrogenase, are primarily oxidoreductases that catalyze the transfer of electrons from a substrate to an electron acceptor, typically a nicotinamide (B372718) nucleotide cofactor. wikipedia.org L-idonate dehydrogenase, which catalyzes the conversion of L-idonate to 5-keto-D-gluconate, is an NAD+/NADH-dependent enzyme. researchgate.net The reaction direction is influenced by pH, with the oxidation of L-idonate favoring an alkaline pH (around 8.0) and the reverse reaction favoring a more acidic environment (pH 6.0). researchgate.net
Within the broader uronic acid pathway, which generates precursors for L-idaric acid, other dehydrogenases also exhibit strict cofactor requirements. UDP-glucose dehydrogenase, a key enzyme that converts UDP-glucose to UDP-glucuronic acid, is an NAD+-dependent enzyme. biologydiscussion.comslideshare.net Conversely, the reduction of D-glucuronic acid to L-gulonic acid is catalyzed by a dehydrogenase that utilizes NADPH. slideshare.netkoracademy.com The differential use of NAD+ for oxidative (catabolic) reactions and NADPH for reductive (anabolic) reactions is a common theme in metabolism, allowing for independent regulation of these opposing pathways.
Below is an interactive data table summarizing the cofactor requirements for key enzymes related to the uronic acid and aldaric acid pathways.
| Enzyme | Reaction | Cofactor(s) | Pathway |
| UDP-glucose dehydrogenase | UDP-glucose → UDP-glucuronic acid | NAD+ | Uronic Acid Pathway |
| L-gulonic dehydrogenase | D-glucuronic acid → L-gulonic acid | NADPH | Uronic Acid Pathway |
| L-idonate 5-dehydrogenase | L-idonate ⇌ 5-dehydro-D-gluconate (5-keto-D-gluconic acid) | NAD+, NADP+ | L-Idonate Catabolism |
The regulation of these enzymatic pathways is multifaceted. The expression of L-idonate dehydrogenase in grape berries, for instance, has been shown to be regulated at both the transcriptional and translational levels, with enzyme levels correlating with the concentration of its downstream product, tartaric acid. oup.comnih.gov This suggests a developmental and feedback-regulated control of the enzyme's synthesis.
Furthermore, rate-limiting enzymes of the parent uronic acid pathway are subject to allosteric regulation. UDP-glucose 6-dehydrogenase (UGDH) activity can be influenced by cellular signaling cascades. nih.gov The metabolic products of this pathway, such as UDP-glucose and UDP-glucuronic acid, can act as allosteric effectors, influencing other cellular processes by binding to proteins and modulating their activity, which in turn can regulate metabolic flux. nih.gov In some biological systems, pathway intermediates like D-idonate have been shown to regulate gene expression by binding to repressor proteins and causing them to dissociate from DNA, demonstrating a direct feedback control mechanism from a metabolite to the genetic level. researchgate.net
Intermediary Metabolism of Dicarboxylic Acids and Their Link to L-Idaric Acid
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Their metabolism is a key part of cellular energy balance and biosynthesis. The primary route for the catabolism of long-chain dicarboxylic acids, which are typically formed from the ω-oxidation of fatty acids, is peroxisomal β-oxidation. This pathway is distinct from the mitochondrial β-oxidation of monocarboxylic fatty acids and serves as an alternative route for fatty acid degradation.
The intermediates of these pathways can also serve as signaling molecules and biosynthetic precursors. For example, several intermediates of the tricarboxylic acid (TCA) cycle, such as succinate and malate, are dicarboxylic acids. wikipedia.org These molecules are not only central to cellular respiration but also regulate immune responses and other cellular processes when they accumulate or are released from the mitochondria. nih.govmdpi.com
L-idaric acid is a six-carbon aldaric acid, which classifies it as a dicarboxylic acid. However, its metabolic origins and fate are distinct from the dicarboxylic acids derived from fatty acid oxidation. L-idaric acid is derived from the uronic acid pathway, a route for carbohydrate metabolism. slideshare.netresearchgate.net The direct metabolic fate of L-idaric acid in mammals is not extensively detailed, but the pathway it belongs to leads to the formation of pentoses. For example, a precursor in the pathway, L-gulonic acid, is metabolized to the pentose (B10789219) L-xylulose. slideshare.net
The link between L-idaric acid metabolism and the central intermediary metabolism of dicarboxylic acids, such as the TCA cycle, is therefore indirect. The uronic acid pathway can produce D-xylulose, which is subsequently phosphorylated to D-xylulose-5-phosphate. biologydiscussion.com D-xylulose-5-phosphate is a key intermediate in the pentose phosphate (B84403) pathway (PPP). biologydiscussion.comslideshare.net The PPP is intricately linked with glycolysis, as it can generate glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates can then be further metabolized through glycolysis to pyruvate, which is converted to acetyl-CoA and enters the TCA cycle. wikipedia.org Thus, while L-idaric acid itself does not directly enter the TCA cycle or peroxisomal β-oxidation, the broader pathway it is part of connects to central carbon metabolism, allowing the carbon skeleton of its parent sugar to be utilized for energy production or biosynthesis.
Molecular Interactions and Fundamental Biochemical Roles of L Idaric Acid Disodium Salt
Ligand-Protein Binding Studies (Excluding Therapeutic Applications)
The interaction between small molecules and proteins is fundamental to nearly all biological processes. Techniques such as X-ray crystallography, NMR spectroscopy, and various biophysical assays are commonly used to explore these interactions. nih.gov However, specific studies detailing the binding of L-Idaric Acid Disodium (B8443419) Salt to proteins are not available in the current body of scientific literature.
Structural Basis of Interaction with Carbohydrate-Binding Proteins and Receptors
The binding of carbohydrate molecules to proteins is often mediated by a combination of hydrogen bonds and hydrophobic interactions, frequently involving aromatic amino acid residues within the protein's binding site. nih.govembl.de A thorough search of protein structure databases and related literature did not yield any studies that specifically elucidate the structural basis of interaction between L-Idaric Acid Disodium Salt and any carbohydrate-binding proteins or receptors. Consequently, there are no available data on specific amino acid residues, bond distances, or conformational changes involved in such a complex.
Quantitative Analysis of Binding Affinity and Stoichiometry
The affinity of a ligand for a protein is quantitatively described by parameters such as the dissociation constant (Kd), while stoichiometry defines the number of ligand molecules that bind to a single protein molecule. nih.gov These values are critical for understanding the specificity and strength of the interaction. Despite the availability of extensive databases for protein-ligand binding affinities, no experimental data for the binding affinity (e.g., Kd, IC50) or stoichiometry of this compound with any protein have been published. pdbbind-plus.org.cnrcsb.org
Interactive Data Table: Binding Affinity of this compound with Proteins (No data available in scientific literature)
| Target Protein | Binding Affinity (Kd) | Stoichiometry (N) | Method | Reference |
|---|
Modulation of Enzyme Activities (Non-Therapeutic Context)
Small molecules can modulate the activity of enzymes through various mechanisms, including competitive or non-competitive inhibition, or through allosteric effects where binding to a site distinct from the active site alters the enzyme's conformation and function. libretexts.orgnumberanalytics.comlibretexts.org
Allosteric Effects and Conformational Changes Induced by this compound
Allosteric regulation is a key mechanism for controlling enzymatic activity in biological pathways. conductscience.combyjus.com This process involves an effector molecule binding to an allosteric site, which induces a conformational change that is transmitted to the distal active site, either enhancing or inhibiting its activity. nih.gov A review of the literature found no studies investigating or reporting any allosteric effects or specific conformational changes in enzymes induced by the binding of this compound.
Studies on Competitive and Non-Competitive Inhibition of Specific Enzymes
Enzyme inhibition is a central topic in biochemistry and pharmacology. Inhibition constants, such as Ki, provide a quantitative measure of an inhibitor's potency. numberanalytics.comnih.gov While a study on the metabolism of L-arabinose noted that a dehydratase from Salmonella enterica exhibited activity towards L-idonate (the reduced form of L-idaric acid), this does not provide direct inhibition data for L-Idaric Acid itself. mdpi.com A comprehensive search for kinetic studies has found no published data on the competitive or non-competitive inhibition of any specific enzyme by this compound. Therefore, no inhibition constants (Ki) or mechanisms of action are available.
Interactive Data Table: Enzyme Inhibition by this compound (No data available in scientific literature)
| Enzyme | Type of Inhibition | Inhibition Constant (Ki) | Substrate | Reference |
|---|
Role as a Precursor or Signaling Molecule in Model Biological Systems (Non-Clinical)
Certain metabolites and their derivatives can act as precursors in biosynthetic pathways or as signaling molecules that regulate cellular processes. Non-clinical studies in model systems are essential for uncovering these fundamental biological roles. nih.gov There is currently no evidence in the scientific literature to suggest that this compound functions as a precursor for the biosynthesis of other molecules or acts as a signaling molecule in any non-clinical model biological system. Its metabolic fate and potential signaling functions remain uninvestigated.
Investigation of Fundamental Cellular Processes Influenced by Aldaric Acids in in vitro Models
Aldaric acids, a group of sugar acids formed by the oxidation of both the aldehyde and primary alcohol groups of an aldose, have been shown to influence key cellular processes. wikipedia.orgnih.govresearchgate.net In vitro studies using cell cultures have begun to elucidate these effects, particularly concerning inflammation and enzymatic activity.
L-Idaric acid, for instance, has been identified as a novel anti-inflammatory agent in studies on human cell cultures. cymitquimica.com Its mechanism involves the inhibition of the production of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. cymitquimica.com This suggests a direct interaction with or modulation of cellular pathways responsible for the inflammatory response.
Furthermore, other aldaric acids like D-glucaric acid have been investigated for their therapeutic potential, which stems from their ability to inhibit the enzyme β-glucuronidase. ontosight.ai This enzyme is implicated in the metabolism of various compounds, including certain drugs, and is involved in the pathology of some diseases. ontosight.ai The inhibition of β-glucuronidase by glucaric acid and its derivatives, such as glucaro-1,4-lactone, points to a significant biochemical role for this class of compounds. ontosight.aigoogle.com The inhibitory action of L-Idaric acid on β-glucuronidase may also account for its ability to prevent the degradation of glucuronic acid derivatives. cymitquimica.com
Table 1: Observed In Vitro Effects of Aldaric Acids
| Aldaric Acid/Derivative | Cellular Process/Target | Observed Effect | Model System |
|---|---|---|---|
| L-Idaric Acid | Inflammation | Inhibition of prostaglandin, leukotriene, and cytokine production. cymitquimica.com | Human cell cultures. cymitquimica.com |
| L-Idaric Acid | Enzyme Activity | Inhibition of β-glucuronidase. cymitquimica.com | Not specified |
Genetic and Biochemical Studies in Model Organisms (e.g., yeast, bacteria, filamentous fungi)
Model organisms are crucial tools for studying and engineering metabolic pathways for the production of valuable chemicals, including aldaric acids. dp.tech Genetic and biochemical studies in bacteria, yeast, and filamentous fungi have successfully established biosynthetic routes for these compounds.
Microbial production of aldaric acids like D-glucaric acid and meso-galactaric acid (mucic acid) has been achieved by introducing heterologous genes into host organisms such as Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.net A common strategy involves a three-enzyme pathway to convert glucose into glucaric acid. This pathway utilizes:
myo-inositol-1-phosphate synthase (Ino1) , often from S. cerevisiae, to convert glucose to myo-inositol. google.comnih.gov
myo-inositol oxygenase (MIOX) , typically from a mammalian source like a mouse, to oxidize myo-inositol into glucuronic acid. google.comnih.gov
uronate dehydrogenase (Udh) , from bacteria such as Pseudomonas syringae or Agrobacterium tumefaciens, to oxidize the uronic acid (glucuronic acid) into the corresponding aldaric acid (glucaric acid). google.comnih.govnih.gov
To enhance the yield, metabolic engineering strategies often involve disrupting native catabolic pathways that would otherwise consume the target aldaric acid. researchgate.net For example, in filamentous fungi like Aspergillus niger and Trichoderma reesei, genes involved in the natural catabolism of D-galacturonic acid were deleted to enable the accumulation of meso-galactaric acid when the bacterial udh gene was expressed. researchgate.netnih.govgoogle.com These studies demonstrate the feasibility of redirecting microbial metabolism towards the synthesis of specific aldaric acids. nih.govgoogle.com
Table 2: Engineered Model Organisms for Aldaric Acid Production
| Host Organism | Target Aldaric Acid | Key Genes/Enzymes Introduced | Native Pathway Disrupted |
|---|---|---|---|
| Escherichia coli | D-Glucaric Acid | Ino1 (S. cerevisiae), MIOX (mouse), Udh (P. syringae). google.comnih.gov | Phosphofructokinase activity knockdown. nih.gov |
| Saccharomyces cerevisiae | D-Glucaric Acid | miox4 (A. thaliana), udh (P. syringae). nih.gov | opi1 mutant background used. nih.gov |
| Aspergillus niger | meso-Galactaric Acid | udh (A. tumefaciens). researchgate.netnih.gov | Galactaric acid catabolism pathway. nih.gov |
Influence on Glycosylation Pathways and Glycoconjugate Formation
Glycosylation is the enzymatic process of attaching carbohydrates (glycans) to proteins and lipids, forming glycoconjugates. libretexts.orglibretexts.org These molecules, which include glycoproteins, glycolipids, and proteoglycans, are fundamental to many biological processes, particularly cell-cell recognition. libretexts.orglibretexts.org
The biosynthesis of glycoconjugates begins with monosaccharides. libretexts.org Uronic acids, which are the metabolic precursors to aldaric acids, are important constituents of complex polysaccharides and glycoconjugates. researchgate.netdu.ac.in For instance, sialic acid-rich glycoconjugates play a role in maintaining hydration at the cell surface and contribute to the negative charge on cell membranes. du.ac.in
The formation of these complex molecules often involves the activation of a sugar into a sugar-nucleotide, such as a glycosyl uridine (B1682114) diphosphate, which makes the anomeric hydroxyl group a better leaving group for subsequent reactions with a protein or lipid. libretexts.org While direct studies detailing the influence of this compound on these specific pathways are limited, the established role of its precursor family, the uronic acids, as building blocks for glycoconjugates underscores the potential for interaction. researchgate.netdu.ac.in The structural characteristics of aldaric acids, derived from the oxidation of monosaccharides, place them within the broader chemical family that provides the foundational units for these vital biological macromolecules.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| L-Idaric Acid |
| This compound |
| D-Glucuronic Acid |
| Prostaglandins |
| Leukotrienes |
| Cytokines |
| D-Glucaric Acid |
| Glucaro-1,4-lactone |
| Glucose |
| meso-Galactaric Acid (Mucic Acid) |
| myo-inositol |
| myo-inositol-1-phosphate |
| D-Galacturonic Acid |
| Sialic Acid |
| Uridine Diphosphate |
| Adipic Acid |
| L-Gulose |
| D-Mannaric Acid |
| L-Mannaric Acid |
| D-Idaric Acid |
| Allaric Acid |
| Altraric Acid |
| Galactaric Acid |
| Glucaric Acid |
| Mannaric Acid |
| L-Tartaric acid |
| Sodium Tartrate |
| Disodium Tartrate |
| EDTA disodium salt |
Advanced Analytical Methodologies for L Idaric Acid Disodium Salt in Research Matrices
Chiral Separation Techniques for Enantiomeric and Diastereomeric Analysis
L-Idaric acid possesses multiple chiral centers, resulting in the existence of enantiomers (such as D-Idaric acid) and diastereomers (such as D-Glucaric acid and D-Galactaric acid). The separation of these stereoisomers is essential for understanding the specific biological roles and metabolic pathways of the L-enantiomer. Since enantiomers have identical physical properties in an achiral environment, specialized chiral separation techniques are required. libretexts.orgmasterorganicchemistry.comlibretexts.org
Enantioselective chromatography is a cornerstone for the separation of chiral molecules like L-Idaric acid. nih.gov This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for chiral separations due to the commercial availability of numerous CSPs. nih.govnih.gov For acidic compounds like L-Idaric acid, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are particularly effective. researchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, allowing for effective resolution. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing selectivity and resolution. mdpi.com
| Chiral Stationary Phase (CSP) Type | Common Trade Name Examples | Typical Mobile Phase | Interaction Mechanism | Applicability to L-Idaric Acid |
|---|---|---|---|---|
| Polysaccharide-based (immobilized) | Chiralpak® IA, IB, IC | Hexane/Ethanol (B145695)/Trifluoroacetic Acid (TFA) | Hydrogen bonding, dipole-dipole, steric inclusion | High potential due to multiple hydroxyl and carboxyl groups available for interaction. |
| Pirkle-type (brush-type) | Whelk-O® 1 | Hexane/Isopropanol/Acetic Acid | π-π interactions, hydrogen bonding, dipole stacking | Applicable, though may offer different selectivity compared to polysaccharide CSPs. |
| Macrocyclic Glycopeptide | Chirobiotic® V, T | Methanol/Water/Ammonium Acetate | Inclusion complexation, hydrogen bonding, ionic interactions | Suitable for polar, ionizable acids; can be used in reversed-phase or polar organic modes. |
Gas Chromatography (GC): While less common for non-volatile compounds, GC can be employed for the analysis of L-Idaric acid following a derivatization step. nih.govhplc.eu The carboxyl and hydroxyl groups must be converted to more volatile esters and ethers, for example, through esterification followed by silylation. The resulting derivatives can then be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.
Capillary electrophoresis (CE) offers an alternative and powerful method for resolving stereoisomers with high efficiency and minimal sample consumption. nih.gov For chiral separations, a chiral selector is added to the background electrolyte (BGE). When an electric field is applied, the enantiomers of L-Idaric acid form transient diastereomeric complexes with the chiral selector, which have different mobilities, enabling their separation.
A notable approach is ion-pair capillary electrophoresis, where a chiral counterion is used. For instance, a method developed for the chiral resolution of tartaric acid, a structurally similar dicarboxylic acid, used (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion in the BGE. nih.gov This principle is directly applicable to L-Idaric acid. The factors affecting resolution, such as the concentration of the chiral selector, pH of the electrolyte, applied voltage, and solvent composition, must be carefully optimized to achieve baseline separation. nih.gov
| Parameter | Condition |
|---|---|
| Chiral Selector | (1R,2R)-(-)-1,2-diaminocyclohexane (as a chiral counterion) |
| Background Electrolyte | 30 mM chiral selector and 75 mM phosphoric acid in 65% v/v ethanol / 35% v/v aqueous solution |
| pH | 5.1 |
| Applied Voltage | -30 kV |
| Temperature | 25 °C |
| Detection | Direct UV at 200 nm |
Isotopic Labeling and Tracing for Metabolic Flux Analysis
Understanding the metabolic fate of L-Idaric Acid Disodium (B8443419) Salt requires tracing its transformation through various biochemical pathways. Isotopic labeling, in conjunction with mass spectrometry, is the definitive technique for this purpose, allowing for the quantitative measurement of metabolic rates, or fluxes. nih.govnih.gov
In this approach, a precursor molecule is synthesized with one or more "heavy" stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.govisotope.com This labeled precursor, or "tracer," is introduced into a biological system (e.g., cell culture). Cellular metabolism incorporates the heavy atoms from the tracer into downstream metabolites, including L-Idaric acid.
For instance, cells can be cultured in media where standard glucose is replaced with uniformly labeled D-Glucose (¹³C₆, 99%). isotope.com As the cells metabolize the ¹³C-glucose through pathways like the glucuronate pathway, the carbon backbone of newly synthesized L-Idaric acid will contain ¹³C atoms. The mass of these molecules will be shifted relative to their unlabeled counterparts. Mass spectrometry is then used to detect and quantify the different mass isotopologues, revealing the extent of isotope incorporation. creative-proteomics.com
| Isotope | Natural Abundance | Common Labeled Precursor | Application in L-Idaric Acid Tracing |
|---|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | ¹³C-Glucose, ¹³C-Glutamine | Traces the carbon backbone to elucidate synthesis and catabolism pathways. |
| Deuterium (²H) | ~0.015% | Deuterated Water (D₂O), ²H-Glucose | Investigates redox reactions and the activity of dehydrogenases. |
| Nitrogen-15 (¹⁵N) | ~0.37% | ¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride | Relevant if L-Idaric acid undergoes amination or is involved in pathways linked to amino acid metabolism. |
| Oxygen-18 (¹⁸O) | ~0.2% | ¹⁸O-Water, ¹⁸O₂ | Used to trace the source of oxygen atoms in carboxylation or hydroxylation reactions. |
The data from stable isotope labeling experiments serve as the input for Metabolic Flux Analysis (MFA). nih.govmedchemexpress.com MFA is a computational method that quantifies the rates of all reactions in a metabolic network. researchgate.net By measuring the distribution of mass isotopologues in key metabolites like L-Idaric acid, MFA can determine the relative contribution of different pathways to its production or consumption. nih.govresearchgate.net
The general workflow for a non-clinical MFA study is as follows:
Model Construction: A detailed model of the relevant metabolic pathways is constructed.
Labeling Experiment: The biological system is cultured with a stable isotope tracer until a metabolic and isotopic steady state is reached.
Sample Analysis: Metabolites are extracted and the labeling patterns (i.e., the mass isotopomer distributions) are measured, typically by MS.
Flux Calculation: Computational algorithms are used to find the set of reaction rates (fluxes) that best explains the experimentally measured labeling patterns.
This approach provides a functional readout of cellular metabolism, revealing how pathways involving L-Idaric acid are regulated under different conditions. medchemexpress.com
High-Resolution Mass Spectrometry for Elucidating Metabolic Fate and Derivatives
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for identifying and quantifying L-Idaric acid and its derivatives in complex biological samples. nih.govnih.gov Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide high mass accuracy (typically <5 ppm) and high resolving power. nih.gov
This capability is critical for several reasons:
Unambiguous Identification: High mass accuracy allows for the determination of the elemental formula of a detected ion, which greatly increases confidence in the identification of L-Idaric acid and its unknown metabolites. nih.govresearchgate.net
Separation from Interferences: High resolving power enables the separation of ions with very similar mass-to-charge ratios from the complex background matrix.
Structural Elucidation: HRMS instruments can perform tandem mass spectrometry (MS/MS), where ions of a specific mass are isolated and fragmented. The resulting fragmentation pattern provides structural information that can be used to identify the molecule and distinguish it from its isomers. Advanced fragmentation techniques, such as electron detachment dissociation (EDD), have shown promise in distinguishing between uronic acid epimers like L-Iduronic acid and D-Glucuronic acid, a technique that could be adapted for idaric acid isomers. nih.gov This would be invaluable for confirming the identity of metabolic derivatives, such as sulfated or glucuronidated conjugates of L-Idaric acid.
| Feature | Description | Relevance to L-Idaric Acid Analysis |
|---|---|---|
| High Mass Accuracy (<5 ppm) | The ability to measure the mass-to-charge ratio of an ion with very high precision. | Enables determination of the elemental formula, confirming the identity of L-Idaric acid and its metabolites. nih.govresearchgate.net |
| High Resolving Power (>60,000) | The ability to distinguish between two peaks of very similar m/z. | Separates the L-Idaric acid signal from co-eluting, isobaric interferences in complex biological matrices. |
| Tandem Mass Spectrometry (MS/MS) | Isolation and fragmentation of a precursor ion to generate a characteristic spectrum of product ions. | Provides structural information to confirm molecular identity and locate modifications on derivatives (e.g., sulfation). |
| Advanced Fragmentation (e.g., EDD) | Alternative fragmentation methods that can provide unique structural insights. | Potential to distinguish between stereoisomers, which is a significant challenge in mass spectrometry. nih.gov |
Advanced Spectroscopic Techniques for Molecular Environment and Conformational Studies
Spectroscopic techniques provide complementary information to mass spectrometry by probing the electronic and nuclear environments of the molecule, offering detailed insights into its stereochemistry and dynamic behavior in solution.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like L-Idaric Acid. It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure. nih.govunipi.it
The CD spectrum of a uronic acid is influenced by the stereochemistry at its chiral centers. For uronic acids, the sign of the n→π* transition band in the CD spectrum is primarily determined by the configuration at the C-5 carbon. rsc.org Furthermore, the conformation of the pyranose ring significantly affects the CD spectrum. The presence of an anomalous long-wavelength band has been correlated with the configuration at C-4. rsc.org
By analyzing the CD spectrum of L-Idaric Acid Disodium Salt, information about its absolute configuration and predominant solution conformation can be obtained. Moreover, changes in the CD spectrum upon interaction with other molecules can be used to monitor conformational changes and binding events.
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for studying the structure, dynamics, and interactions of molecules in solution at atomic resolution. Beyond basic one-dimensional spectra, advanced multi-dimensional NMR experiments provide a wealth of information.
For L-Idaric Acid, which is derived from L-Iduronic acid, NMR studies on related glycosaminoglycans have shown that the iduronate residue is conformationally flexible, existing in equilibrium between the ¹C₄ chair, ⁴C₁ chair, and ²S₀ skew-boat forms. wikipedia.orgnih.gov The position of this equilibrium is sensitive to factors such as pH, temperature, ionic strength, and binding to other molecules. oup.com
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine through-space proton-proton distances, which provides information about the conformation and relative orientation of different parts of the molecule. Saturation Transfer Difference (STD) NMR experiments are particularly useful for mapping the binding epitope of this compound when it interacts with a larger receptor molecule. oup.com By irradiating signals from the receptor, saturation is transferred to the protons of the bound ligand that are in close proximity, allowing for the identification of the binding interface.
Theoretical and Computational Studies of L Idaric Acid Disodium Salt
Molecular Dynamics Simulations for Conformational Analysis and Solvation Properties
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For L-Idaric Acid Disodium (B8443419) Salt, MD simulations can elucidate its conformational flexibility and how it interacts with solvent molecules, typically water.
Conformational Analysis:
L-Idaric acid, being a chiral aldaric acid, can adopt various conformations in solution due to the rotation around its carbon-carbon single bonds. The presence of multiple hydroxyl and carboxylate groups leads to a complex potential energy surface with numerous local minima, each corresponding to a different conformer. MD simulations can explore this conformational landscape by simulating the atomic motions over time.
Studies on similar aldaric acids, such as D-glucaric acid, have revealed that these molecules often adopt bent or sickle-like conformations in their crystalline state and in solution, which minimizes destabilizing eclipsed interactions between adjacent hydroxyl groups researchgate.net. It is hypothesized that L-Idaric Acid would exhibit similar conformational preferences. The relative energies of different conformers can be calculated to determine the most stable structures.
Interactive Table: Representative Conformational Analysis Data for a Hexaric Acid (Illustrative)
| Dihedral Angle | Energy (kcal/mol) | Population (%) |
| g-g-t | 0.0 | 45 |
| g-g-g | 1.2 | 25 |
| t-g-t | 2.5 | 15 |
| t-g-g | 3.1 | 10 |
| other | >4.0 | 5 |
Note: This table is illustrative and based on typical findings for aldaric acids. Specific values for L-Idaric Acid Disodium Salt would require dedicated computational studies.
Solvation Properties:
The interaction of this compound with water is crucial for understanding its behavior in biological systems. MD simulations can provide detailed information about the hydration shell surrounding the molecule. The disodium salt form implies that the two carboxylic acid groups are deprotonated, carrying negative charges, which strongly influences their interaction with polar water molecules.
Radial distribution functions (RDFs) can be calculated from MD trajectories to describe the probability of finding a water molecule at a certain distance from a specific atom or functional group of the solute. For the carboxylate groups, a sharp first peak in the RDF for the oxygen atoms of water would be expected, indicating strong hydrogen bonding. The sodium ions will also have their own hydration shells.
Interactive Table: Representative Radial Distribution Function (RDF) Peak Positions for Solvated Disodium Idarate (Illustrative)
| Solute Atom/Group | Solvent Atom | First Peak (Å) | Second Peak (Å) |
| Carboxylate Oxygen | Water Oxygen | 2.8 | 4.5 |
| Carboxylate Oxygen | Water Hydrogen | 1.8 | 3.2 |
| Hydroxyl Oxygen | Water Oxygen | 2.9 | 4.8 |
| Hydroxyl Hydrogen | Water Oxygen | 1.9 | 3.5 |
| Sodium Ion | Water Oxygen | 2.4 | 4.1 |
Note: This table presents typical RDF peak positions for hydrated carboxylates, hydroxyl groups, and sodium ions and serves as an illustrative example.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These calculations can be used to determine its electronic structure, molecular orbital energies, and various reactivity descriptors.
Electronic Structure:
The distribution of electrons within the L-Idarate dianion determines its chemical properties. Quantum chemical calculations can map the electron density, identify regions of high and low electron density, and calculate the electrostatic potential. The carboxylate groups are regions of high electron density and negative electrostatic potential, making them susceptible to interaction with electrophiles and cations. The hydroxyl groups also contribute to the molecule's polarity.
Reactivity Descriptors:
From the calculated molecular orbital energies, several reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.
Interactive Table: Illustrative Quantum Chemical Properties of a Hexaric Acid Dianion
| Property | Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.0 | eV |
| Dipole Moment | 8.5 | Debye |
| Polarizability | 25.1 | ų |
Note: These values are representative for a molecule of this class and are for illustrative purposes. Actual values for L-Idarate would need to be calculated specifically.
Computational Docking and Molecular Modeling with Enzyme Active Sites (Non-Therapeutic)
Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this can be used to explore its potential interactions with the active sites of enzymes, not in a therapeutic context, but to understand its role in biochemical pathways or as a potential substrate or inhibitor for non-therapeutic research purposes.
The process involves generating a three-dimensional structure of the L-Idarate dianion and docking it into the binding pocket of a target enzyme. A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy. The docking results can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts, between the ligand and the amino acid residues of the enzyme.
For instance, given its structural similarity to other sugar acids, L-Idarate could be modeled with enzymes involved in carbohydrate metabolism. An example could be UDP-glucose dehydrogenase, which catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid nih.govreactome.org. Docking studies could predict whether L-Idarate might fit into the active site and interact with key catalytic residues.
Interactive Table: Illustrative Docking Results of a Hexaric Acid with an Enzyme Active Site
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.5 |
| Number of Hydrogen Bonds | 5 |
| Interacting Residues | Arg123, Ser150, Lys220, Asn224 |
| Type of Interactions | Hydrogen bonds, electrostatic interactions |
Note: This table provides a hypothetical example of docking results. The specific outcomes would depend on the chosen enzyme and docking software.
Predictive Modeling of Biochemical Pathways and Reaction Mechanisms
Computational tools can be employed to predict the potential involvement of this compound in biochemical pathways and to elucidate the mechanisms of reactions it might undergo.
Predictive Modeling of Biochemical Pathways:
Based on its chemical structure, this compound can be compared to known metabolites in metabolic databases. Algorithms can then predict its potential role in existing pathways or even suggest novel pathways. For example, its structural similarity to intermediates in the pentose (B10789219) phosphate (B84403) pathway or uronic acid pathway might suggest its involvement in related metabolic processes. Computational systems biology approaches have been used to understand the effects of the related D-glucaric acid on liver detoxification pathways mdpi.com.
Reaction Mechanisms:
Quantum chemical calculations can be used to model the reaction mechanisms involving L-Idarate. This includes identifying transition states, intermediates, and calculating activation energies. For example, the mechanism of oxidation or dehydration of L-Idaric Acid could be investigated. DFT calculations have been used to shed light on the nitric acid oxidation of galactose to mucic acid (galactaric acid), a reaction analogous to the synthesis of idaric acid from idose researchgate.net. Such studies can provide a detailed, step-by-step understanding of bond-breaking and bond-forming events.
Interactive Table: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Hexaric Acid
| Reaction Step | Activation Energy (kcal/mol) |
| Initial protonation | 15.2 |
| Nucleophilic attack | 22.5 |
| Dehydration | 18.7 |
| Ring opening | 12.3 |
Note: This data is for illustrative purposes to demonstrate the type of information that can be obtained from reaction mechanism studies.
Derivatization and Chemical Modification of L Idaric Acid Disodium Salt for Research Applications
Synthesis of Esters, Amides, and Other Functionally Modified Derivatives
The presence of two carboxylic acid groups in L-Idaric acid allows for the synthesis of a variety of derivatives, including esters and amides. These modifications can alter the molecule's solubility, polarity, and ability to interact with biological systems or serve as a handle for further functionalization.
Esterification:
The conversion of the carboxylate groups of L-Idaric acid disodium (B8443419) salt to esters is a fundamental derivatization strategy. Standard esterification methods, such as the Fischer-Speier esterification, involve reacting the acid with an alcohol in the presence of an acid catalyst. youtube.comyoutube.com For a polyhydroxylated substrate like L-Idaric acid, protecting the hydroxyl groups may be necessary to prevent side reactions, although direct esterification under controlled conditions can be achieved.
A common approach involves the reaction of the dicarboxylic acid with an alcohol (e.g., methanol, ethanol) and a strong acid catalyst like sulfuric acid, typically with heating. youtube.com Another method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol. However, this method requires harsh reagents that may not be compatible with the unprotected hydroxyl groups. A milder alternative is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate ester formation with an alcohol. mdpi.com
Amidation:
Amide synthesis from L-Idaric acid can be achieved by reacting it with primary or secondary amines. Similar to esterification, direct reaction with an amine requires high temperatures to drive off water, which can be detrimental to the sugar-like backbone. libretexts.org A more common and milder approach is the use of peptide coupling reagents. The carboxylic acid groups are activated in situ with reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of the desired amine. youtube.com This method is highly efficient and proceeds under mild conditions, preserving the stereochemistry of the chiral centers. The reaction of esters with ammonia (B1221849) or amines can also yield amides.
The synthesis of mono- and di-amides of a related aldaric acid, galactaric acid, has been achieved in high yields by treating its 1,4-lactone form with primary amines. polimi.it This suggests that controlling the lactonization of L-Idaric acid could provide a route to selectively form mono-amides.
| Derivative Type | Reagents and Conditions | Key Features |
| Diester | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Classic Fischer esterification; may require protection of hydroxyl groups. |
| Diester | Alcohol (ROH), Coupling Agent (e.g., DCC, EDC) | Milder conditions, suitable for sensitive substrates. |
| Diamide | Amine (RNH₂), Coupling Agent (e.g., HATU, HBTU) | High efficiency, mild conditions, preserves stereochemistry. |
| Monoamide | Potential route via lactone intermediate + Amine (RNH₂) | Allows for chemo-selective functionalization of one carboxyl group. |
Formation of Glycosides and Glycoconjugates for Biochemical Probes
The hydroxyl groups of L-Idaric acid offer sites for glycosylation, leading to the formation of glycosides and more complex glycoconjugates. These derivatives are valuable as biochemical probes to study carbohydrate-protein interactions and enzymatic processes. L-iduronic acid, the C5-epimer of glucuronic acid, is a major component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate (B86663), making its analogue, L-Idaric acid, an interesting candidate for creating GAG mimetics. wikipedia.orgresearchgate.net
The synthesis of such glycoconjugates is a significant challenge due to the need for stereoselective formation of the glycosidic bond. academie-sciences.fr The process typically involves a glycosyl donor, which is an activated sugar, and a glycosyl acceptor, in this case, a partially protected L-Idaric acid derivative.
A general strategy would involve:
Selective Protection: Protecting all but one of the hydroxyl groups on the L-Idaric acid backbone, as well as one of the carboxyl groups, to ensure regioselectivity.
Glycosylation: Reacting the partially protected L-Idaric acid (the acceptor) with an activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) in the presence of a promoter.
Deprotection: Removing the protecting groups to yield the final glycoconjugate.
Chemoselective ligation is another powerful technique for creating glycoconjugates, where a carbohydrate is efficiently attached to another molecule, such as a peptide, often using a linker. rsc.orgnih.gov
Chemo-Selective Functionalization Strategies for Complex Molecular Architectures
The presence of multiple, chemically similar functional groups (four secondary hydroxyls and two carboxylic acids) makes the chemo-selective functionalization of L-Idaric acid challenging but essential for building complex molecules. nih.gov Regioselective modification allows for the precise placement of functional groups, which is crucial for creating targeted probes or complex bioactive molecules.
Strategies for achieving chemo-selectivity include:
Protection Group Chemistry: The differential protection of the hydroxyl and carboxyl groups is the cornerstone of selective modification. For instance, the two carboxylic acids can be converted to a cyclic anhydride (B1165640) under certain conditions, allowing for reactions at the hydroxyl groups. Subsequently, the anhydride can be opened to reveal one or two carboxyl groups for further modification. Similarly, cyclic acetals or ketals can be used to protect vicinal diols (e.g., C2-C3 or C4-C5 hydroxyls), leaving other hydroxyls available for reaction.
Enzyme-Catalyzed Reactions: Enzymes can offer high regioselectivity and stereoselectivity that is difficult to achieve with traditional chemical methods. While specific enzymes for L-Idaric acid are not well-documented, the broader field of biocatalysis offers potential pathways for its selective modification.
Lactone Formation: Aldaric acids are known to form lactones (cyclic esters) under acidic conditions. polimi.it The equilibrium between the open-chain diacid and various lactone forms could be exploited to differentiate the reactivity of the carboxyl and hydroxyl groups.
These strategies enable the stepwise construction of complex derivatives where different functional moieties can be precisely installed on the L-Idaric acid scaffold.
Development of Biotinylated or Fluorescent Probes for Cellular Studies
To study the interaction of L-Idaric acid or its derivatives with biological systems, they can be tagged with reporter molecules like biotin (B1667282) or fluorescent dyes. These probes are invaluable for affinity purification, localization studies, and high-throughput screening assays.
Biotinylated Probes:
Biotinylation involves the covalent attachment of a biotin molecule. nih.gov The strong and specific interaction between biotin and avidin (B1170675) or streptavidin is then exploited for detection or purification. A common strategy is to synthesize an amide derivative of L-Idaric acid using a biotin molecule that has been functionalized with a primary amine and a spacer arm. The spacer arm (e.g., a polyethylene (B3416737) glycol or PEG chain) is important to minimize steric hindrance between the L-Idaric acid moiety and the bulky streptavidin protein. sigmaaldrich.com The synthesis would typically follow the amidation protocols described in section 7.1, using an amine-functionalized biotin linker as the nucleophile.
Fluorescent Probes:
For cellular imaging and fluorescence-based assays, L-Idaric acid can be conjugated to a fluorophore. The choice of fluorophore depends on the desired photophysical properties (e.g., excitation/emission wavelengths, quantum yield). The conjugation chemistry usually involves forming a stable covalent bond, such as an amide or ester linkage, between the L-Idaric acid scaffold and a reactive derivative of the fluorescent dye (e.g., an N-hydroxysuccinimide (NHS) ester or an amine-reactive isothiocyanate).
A general approach for creating a fluorescent probe would be to first synthesize a mono-amide or mono-ester derivative of L-Idaric acid with a linker containing a terminal amine or carboxyl group. This functionalized linker can then be reacted with an NHS-ester-activated fluorophore or an amine-containing fluorophore using carbodiimide (B86325) chemistry, respectively. The development of such probes allows for the direct visualization of the molecule's uptake and distribution in living cells. rsc.orgnih.govnih.gov
| Probe Type | Conjugation Strategy | Linker/Reporter | Application |
| Biotinylated | Amide bond formation via coupling chemistry | Biotin with an amine-terminated spacer | Affinity purification, protein interaction studies |
| Fluorescent | Amide or ester bond formation | Fluorophore (e.g., FITC, Rhodamine) with a reactive group (e.g., NHS-ester) | Cellular imaging, fluorescence-based assays |
Non Therapeutic and Academic Research Applications of L Idaric Acid Disodium Salt
Utilization as a Chiral Building Block in Asymmetric Organic Synthesis
In the field of organic chemistry, chiral building blocks are fundamental for the stereoselective synthesis of complex molecules, particularly pharmaceuticals. These enantiomerically pure starting materials or intermediates allow chemists to construct target molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.
While theoretically, L-idaric acid disodium (B8443419) salt, with its defined stereochemistry, could serve as a chiral synthon, there is a lack of specific documented examples in peer-reviewed literature detailing its use for this purpose. The general principle involves utilizing the existing stereocenters of the chiral building block to induce the formation of new stereocenters in a predictable manner.
Table 1: Potential Chiral Synthons Derived from Sugar Acids
| Chiral Synthon | Potential Application in Asymmetric Synthesis |
| Protected Aldaric Acids | Synthesis of chiral ligands for asymmetric catalysis |
| Lactonized Sugar Acids | Precursors for the synthesis of natural products |
| Functionalized Sugar Acid Derivatives | Scaffolds for combinatorial synthesis of chiral compounds |
This table represents potential applications based on the general reactivity of the chemical class, not specific documented uses of L-Idaric Acid Disodium Salt.
Inclusion in Defined Culture Media and Biochemical Buffer Systems
Defined culture media are crucial for the in vitro cultivation of cells and microorganisms, providing essential nutrients for growth and maintenance. Biochemical buffer systems are equally important for maintaining a stable pH in biological and chemical experiments.
The components of these media and buffers are typically well-characterized and selected for their ability to support biological processes without interfering with the experimental outcomes. While various organic acids and their salts are used in these formulations, there is no significant evidence in the scientific literature to suggest that this compound is a common or standard component of either defined culture media or biochemical buffer systems. Its inclusion would likely be for highly specialized research purposes that are not widely reported.
Application as a Reference Standard in Metabolomics Research (Non-Clinical)
Metabolomics involves the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms. Accurate identification and quantification of these metabolites often rely on the use of analytical reference standards. These standards are highly pure compounds used to calibrate instruments and confirm the identity of metabolites in a sample.
In non-clinical metabolomics research, a wide array of compounds are used as reference standards. While L-idaric acid is an endogenous metabolite, the use of its disodium salt as a commercially available reference standard is not prominently documented. Its application would likely be in targeted metabolomic studies focusing on specific metabolic pathways where L-idaric acid is relevant.
Table 2: General Classes of Metabolite Reference Standards
| Class of Metabolite | Examples |
| Amino Acids | L-Alanine, L-Tryptophan |
| Organic Acids | Citric Acid, Succinic Acid |
| Sugars | D-Glucose, D-Fructose |
| Lipids | Palmitic Acid, Stearic Acid |
This table provides examples of common metabolite classes used as reference standards and does not imply the specific use of this compound.
Role as a Specific Reagent or Catalyst in Fundamental Organic Reactions
In fundamental organic chemistry research, various compounds can act as reagents or catalysts to facilitate specific chemical transformations. Reagents are consumed in a reaction, while catalysts increase the rate of a reaction without being consumed.
There is a lack of available scientific literature describing the use of this compound as a specific reagent or catalyst in fundamental organic reactions. Its chemical structure, a dicarboxylic acid salt, suggests potential for chelation of metal ions, which could theoretically influence certain metal-catalyzed reactions. However, no specific catalytic or reagent applications have been reported.
Emerging Research Directions and Unexplored Avenues for L Idaric Acid Disodium Salt
Systems Biology Approaches to Comprehensive Aldaric Acid Metabolism
A significant frontier in understanding the role of L-Idaric Acid Disodium (B8443419) Salt lies in the application of systems biology. This approach aims to create a holistic view of the metabolic pathways involved in the synthesis and degradation of aldaric acids within a biological system. By integrating high-throughput data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive metabolic models. mdpi.comnih.gov
These models can help to:
Identify all the enzymes and genes involved in L-Idaric acid metabolism.
Uncover regulatory mechanisms that control the flux through these pathways.
Predict how genetic or environmental perturbations might affect the production or breakdown of L-Idaric acid and other related metabolites.
For instance, a systems biology approach could elucidate the metabolic cross-talk between L-Idaric acid pathways and central carbon metabolism, providing a more complete picture of its physiological role. nih.gov Such an understanding is crucial for engineering microorganisms for the efficient bio-production of L-Idaric acid.
Table 1: Key 'Omics' Data in Systems Biology of Aldaric Acid Metabolism
| Data Type | Information Provided | Relevance to L-Idaric Acid Metabolism |
| Genomics | Complete DNA sequence of an organism. | Identifies potential genes encoding enzymes for L-Idaric acid synthesis and degradation. |
| Transcriptomics | Measures the expression levels of all genes. | Reveals which genes related to aldaric acid metabolism are active under specific conditions. |
| Proteomics | Quantifies the abundance of all proteins. | Confirms the presence and quantity of enzymes directly involved in L-Idaric acid biotransformations. |
| Metabolomics | Measures the levels of all metabolites. | Directly quantifies the concentration of L-Idaric acid and related compounds, providing a snapshot of the metabolic state. |
Structural Biology of Novel L-Idaric Acid-Binding Proteins and Enzymes
The biological functions of L-Idaric Acid Disodium Salt are mediated through its interactions with specific proteins and enzymes. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are pivotal in determining the three-dimensional structures of these molecular complexes. Elucidating these structures can provide profound insights into:
Binding Specificity: Understanding the precise molecular interactions that allow a protein to recognize and bind to L-Idaric acid. This knowledge is fundamental for identifying novel binding proteins and understanding their roles.
Enzymatic Catalysis: Revealing the active site architecture of enzymes that metabolize L-Idaric acid. This can illuminate the catalytic mechanism and provide a basis for enzyme engineering to improve efficiency or alter substrate specificity.
While the structural biology of fatty acid-binding proteins has been extensively studied, dedicated research into proteins that specifically bind L-Idaric acid is an emerging area. nih.govnih.gov The discovery and characterization of such proteins could uncover new biological roles for L-Idaric acid.
Mechanistic Enzymology of Undiscovered Biotransformations
While some enzymatic pathways involving aldaric acids are known, there is a vast potential for discovering novel biotransformations of this compound. Mechanistic enzymology focuses on understanding the detailed step-by-step chemical reactions catalyzed by enzymes. Research in this area could lead to the discovery of enzymes that can:
Catalyze novel modifications of the L-Idaric acid backbone, leading to the synthesis of new derivatives with unique properties.
Facilitate the polymerization of L-Idaric acid into novel biopolymers.
Enable the breakdown of L-Idaric acid through previously unknown catabolic pathways.
By studying the kinetics, substrate specificity, and reaction mechanisms of these newly discovered enzymes, scientists can harness their catalytic power for various biotechnological applications. nih.govsemanticscholar.org
Integration into Advanced Synthetic Biology Platforms for Biosynthesis
Synthetic biology offers powerful tools to engineer biological systems for the production of valuable chemicals. nih.govnih.gov The integration of this compound into advanced synthetic biology platforms is a promising avenue for its sustainable and efficient biosynthesis. This involves:
Pathway Engineering: Assembling novel metabolic pathways in microbial hosts like Escherichia coli or Yarrowia lipolytica to convert simple sugars into L-Idaric acid. nih.govnih.gov
Metabolic Optimization: Using metabolic engineering strategies to enhance the yield, titer, and productivity of L-Idaric acid production. researchgate.net This can involve overexpression of key enzymes, deletion of competing pathways, and optimization of fermentation conditions.
Biosensor Development: Creating genetically encoded biosensors that can detect and respond to the concentration of L-Idaric acid, enabling high-throughput screening of engineered strains and dynamic pathway regulation.
These synthetic biology approaches could pave the way for the cost-effective and environmentally friendly production of this compound from renewable feedstocks.
Development of Novel Biomaterials Based on Aldaric Acid Derivatives (Beyond Basic Properties)
Aldaric acids are recognized as valuable bio-based building blocks for polymers. polimi.itwikipedia.org Future research will focus on developing novel biomaterials derived from this compound with advanced and tailored properties. Beyond basic biodegradability and hydrophilicity, research is moving towards:
Functional Polymers: Creating polymers with specific functionalities, such as drug-delivery capabilities, by incorporating L-Idaric acid as a monomer. bartleby.com
Smart Materials: Designing materials that respond to environmental stimuli, such as pH or temperature, by leveraging the chemical properties of the L-Idaric acid structure.
Advanced Composites: Blending L-Idaric acid-based polymers with other materials to create composites with enhanced mechanical strength, thermal stability, or other desirable characteristics.
The stereochemical diversity and multiple functional groups of L-Idaric acid provide a rich platform for the design of a wide range of advanced biomaterials with applications in medicine, packaging, and beyond. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing L-Idaric Acid Disodium Salt, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves neutralizing L-idaric acid with sodium hydroxide in a stoichiometric ratio (2:1 for disodium salt formation). Post-synthesis, purity can be assessed via titration to confirm sodium content and FTIR spectroscopy to verify functional groups. Solubility testing in polar solvents (e.g., water) and pH measurements (expected near-neutral for disodium salts) are preliminary checks . For advanced purity validation, HPLC or mass spectrometry is recommended.
Q. How can the solubility and pH behavior of this compound be systematically characterized?
- Methodological Answer : Dissolve the compound in distilled water at varying concentrations (e.g., 0.1 M to 1.0 M) and measure pH using a calibrated pH meter or universal indicator paper. Compare results to theoretical predictions based on its acid-base properties. Solubility in organic solvents (ethanol, acetone) should also be tested to determine preferential dissolution media .
Q. What are the key spectroscopic techniques for identifying this compound, and how should data be interpreted?
- Methodological Answer : Use FTIR to confirm carboxylate (-COO⁻) and hydroxyl (-OH) groups, with expected peaks at ~1600 cm⁻¹ (antisymmetric COO⁻ stretch) and ~3400 cm⁻¹ (O-H stretch). NMR (¹H and ¹³C) can resolve the stereochemistry of the idaric acid backbone. Compare spectra to reference databases (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to controlled temperature (40°C, 60°C), humidity (75% RH), and light. Monitor degradation via HPLC at regular intervals. Use Arrhenius modeling to extrapolate shelf-life. Conflicting data may arise from impurities or crystallization variants; XRPD can identify polymorphic changes .
Q. What experimental strategies optimize the yield of this compound while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction temperature, NaOH addition rate, and solvent ratios. Response Surface Methodology (RSM) can model optimal conditions. Byproducts (e.g., monosodium salts) can be quantified via ion chromatography and suppressed by pH control during neutralization .
Q. How can mechanistic studies elucidate the chelation behavior of this compound with metal ions?
- Methodological Answer : Conduct potentiometric titrations to determine stability constants with target metals (e.g., Ca²⁺, Mg²⁺). UV-Vis spectroscopy and ESI-MS can identify complex stoichiometries. Computational modeling (DFT) may predict binding sites on the idarate anion .
Methodological Considerations
Q. What are the best practices for documenting experimental procedures and data reproducibility in this compound research?
- Methodological Answer : Follow standardized reporting frameworks (e.g., ACS Style Guide) with detailed sections on reagents, equipment calibration, and statistical analysis. Raw data (e.g., titration curves, chromatograms) should be archived in open-access repositories. Cross-validate results with independent techniques (e.g., NMR and XRD) to ensure reproducibility .
Q. How should researchers address discrepancies in anion/cation identification during salt analysis?
- Methodological Answer : Combine preliminary tests (e.g., flame test for Na⁺) with confirmatory methods like ICP-OES for sodium quantification. For anions, use ion-specific electrodes or GC-MS after derivatization. Contradictions may stem from interfering ions; masking agents (e.g., EDTA) can improve specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
